molecular formula C13H16N2O2S B1606027 4-(Boc-aminomethyl)phenyl isothiocyanate CAS No. 89631-74-3

4-(Boc-aminomethyl)phenyl isothiocyanate

Cat. No. B1606027
CAS RN: 89631-74-3
M. Wt: 264.35 g/mol
InChI Key: FZQIQTXXAATZOS-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)phenyl isothiocyanate , also known by its synonyms such as tert-Butyl N-(4-isothiocyanatophenylmethyl)carbamate and BAMPITC , is a chemical compound with the empirical formula C₁₃H₁₆N₂O₂S . It is a novel protein microsequencing reagent that plays a crucial role in protein analysis. The compound features a masked amino group , which upon deblocking, renders the thiohydantoin susceptible to fluorogenic detection . This property allows for a significant increase in sensitivity compared to commonly used detection methods, such as UV-detection at 254 nm .


Molecular Structure Analysis

The molecular structure of 4-(Boc-aminomethyl)phenyl isothiocyanate consists of a phenyl ring substituted with a tert-butoxycarbonyl (Boc) group and an isothiocyanate functional group. The masked amino group is essential for its unique properties in protein sequencing. Refer to the SMILES notation: CC©©OC(=O)NCc1ccc(cc1)N=C=S .

Scientific Research Applications

Protein Microsequencing

4-(Boc-aminomethyl)phenyl isothiocyanate is utilized in protein microsequencing. This compound, as a modified phenylisothiocyanate, plays a role in fluorescent labeling during protein sequence analysis, enhancing sensitivity and detectability (L'italien & Kent, 1984).

Synthesis of Thioureidopeptides

It is involved in the synthesis of N-urethane-protected amino alkyl isothiocyanates from protected amino acids. These compounds are significant in peptidomimetics synthesis, particularly in the preparation of dithioureidopeptide esters (Sureshbabu et al., 2009).

Electrochemical Attachment to Glassy Carbon

This compound is also used for covalently tethering organic functionality to the surface of glassy carbon electrodes. It involves electrochemical reduction and is crucial for grafting organic functional arrangements onto surfaces (Chrétien et al., 2008).

Solid-Phase Synthesis of Peptide Amides

It plays a role in solid-phase synthesis of C-terminal peptide amides, indicating its importance in the development of novel methods for peptide synthesis (Hammer et al., 2009).

Fluorescent Probes

4-(Boc-aminomethyl)phenyl isothiocyanate is used in the development of fluorescent probes, specifically in the modification of boron dipyrromethene dyes. These dyes find applications in various fluorescence-based analytical methods (Ziessel et al., 2006).

Synthesis of Nonhydrolyzable Phosphotyrosyl Peptide Analogues

It is also significant in the synthesis of derivatives that are used for the solid-phase synthesis of peptides containing nonhydrolyzable phosphotyrosyl mimetics (Burke et al., 1993).

Micellar Electrokinetic Capillary Electrophoresis

This compound is relevant in the separation and analysis of amino acids using micellar electrokinetic capillary electrophoresis, demonstrating its role in analytical chemistry (Chu et al., 1997).

Synthesis of Novel Amino Acids

It is used in the synthesis of novel amino acids like N-Boc-4-Aminomethyl-L-phenylalanine, indicating its role in expanding the pool of available amino acids for research and pharmaceutical applications (Hartman & Halczenko, 1991).

Functionalized Fluorescent Dyes

4-(Boc-aminomethyl)phenyl isothiocyanate is crucial in the synthesis of functionalized fluorescent dyes, such as in the modification of boranil fluorophores for applications like protein labeling (Frath et al., 2012).

Enantioresolution in Chromatography

It is used in the pre-column derivatization of α-amino acids for their enantioresolution in chromatographic processes, demonstrating its utility in the separation of enantiomers (Chen, 2003).

properties

IUPAC Name

tert-butyl N-[(4-isothiocyanatophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)17-12(16)14-8-10-4-6-11(7-5-10)15-9-18/h4-7H,8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZQIQTXXAATZOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350892
Record name BAMPITC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Boc-aminomethyl)phenyl isothiocyanate

CAS RN

89631-74-3
Record name BAMPITC
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Boc-aminomethyl)phenyl isothiocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JRG Navarro, L Bergström - Rsc Advances, 2014 - pubs.rsc.org
We have labelled cellulose nanofibrils with rhodamine B and characterized the grafting and the fluorescent properties by infrared and UV/visible spectroscopy together with …
Number of citations: 33 pubs.rsc.org
SJ Owonubi, SC Agwunca, NM Malima… - … Volume 1: Chemistry …, 2021 - books.google.com
Cellulose is a polysaccharide mainly found in natural fibres of plants and can be produced by some microorganisms. 1 It is the most abundant biopolymer on the surface of the Earth. In …
Number of citations: 5 books.google.com
F Rol, MN Belgacem, A Gandini, J Bras - Progress in Polymer Science, 2019 - Elsevier
The production of nanocellulose has garnered increased attention in the past decades and is now the second-ranked priority of the European bioeconomy. The number of papers …
Number of citations: 529 www.sciencedirect.com
C Yadav, JM Lee, P Mohanty, XP Li, WD Jang - Nanoscale, 2023 - pubs.rsc.org
The resurgence of cellulose as nano-dimensional ‘nanocellulose’ has unlocked a sustainable bioeconomy for the development of advanced functional biomaterials. Bestowed with …
Number of citations: 3 pubs.rsc.org
A Sharma, M Thakur, M Bhattacharya, T Mandal… - Biotechnology …, 2019 - Elsevier
Cellulose is the biosynthetic product from plants, animals and bacteria. Cellulose is the most abundant polymer having long linear chain like structure composed of (1,4) linked β-D …
Number of citations: 526 www.sciencedirect.com
G Fotie, S Limbo, L Piergiovanni - Nanomaterials, 2020 - mdpi.com
Nowadays, environmental pollution due to synthetic polymers represents one of the biggest worldwide challenges. As demonstrated in numerous scientific articles, plant-based …
Number of citations: 72 www.mdpi.com
D Tahir, MRA Karim, H Hu, S Naseem, M Rehan… - Polymers, 2022 - mdpi.com
Nanocellulose is the most abundant material extracted from plants, animals, and bacteria. Nanocellulose is a cellulosic material with nano-scale dimensions and exists in the form of …
Number of citations: 12 www.mdpi.com
A Tozluoglu, S Ates, E Durmaz, S Sertkaya… - … and challenges in …, 2022 - Springer
With the increase in social environmental consciousness, the interest in the production of cellulose-based nanomaterials from renewable natural resources has swiftly increased in …
Number of citations: 5 link.springer.com
S Bhagia, K Bornani, R Agrawal, A Satlewal… - Applied materials …, 2021 - Elsevier
3D printing by fused deposition modeling (FDM) is an advanced additive manufacturing technology for making thermoplastic-based structures. Several studies have recently …
Number of citations: 137 www.sciencedirect.com
O Shoseyov, D Kam, T Ben Shalom, Z Shtein… - Extracellular sugar …, 2019 - Springer
Cellulose, the most abundant polymer on earth, has merited a remarkable wave of attention, largely revolving around its nanocellulose derivative, a green, easily extractable, high-…
Number of citations: 11 link.springer.com

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